An In-depth Technical Guide to the Physicochemical Properties of Pratensein 7-O-glucopyranoside
An In-depth Technical Guide to the Physicochemical Properties of Pratensein 7-O-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pratensein 7-O-glucopyranoside is an isoflavone glycoside found in various medicinal plants, including those of the Trifolium and Astragalus genera. As with any natural product under investigation for therapeutic potential, a comprehensive understanding of its physicochemical properties is paramount. These properties govern the compound's stability, solubility, and bioavailability, directly influencing its suitability for formulation and its ultimate efficacy as a drug candidate. This guide provides a detailed examination of the known physicochemical characteristics of Pratensein 7-O-glucopyranoside, outlines robust experimental protocols for their determination, and discusses the implications of these properties for drug development.
Chemical Identity and Structure
The foundational step in characterizing any compound is to establish its precise chemical identity. Pratensein 7-O-glucopyranoside is structurally defined by an isoflavone core (pratensein) to which a β-D-glucopyranosyl moiety is attached at the 7-position via an O-glycosidic bond.
Table 1: Core Chemical Identifiers for Pratensein 7-O-glucopyranoside
| Property | Value | Source(s) |
| IUPAC Name | 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [1] |
| CAS Number | 36191-03-4 | [2][3][4] |
| Molecular Formula | C₂₂H₂₂O₁₁ | [2][3][4] |
| Molecular Weight | 462.41 g/mol | [2][3][4] |
| Synonyms | Pratensein-7-O-β-D-glucoside, Iridin | [3] |
The presence of the glucoside group significantly alters the properties of the aglycone, pratensein, primarily by increasing its polarity and aqueous solubility. The multiple hydroxyl groups on both the isoflavone and sugar moieties make the molecule an effective hydrogen bond donor and acceptor, which is a key determinant of its solubility and interaction with biological targets.[5]
Core Physicochemical Properties
A quantitative understanding of a compound's physical properties is critical for every stage of drug development, from initial screening to final formulation.
Solubility
Solubility is a crucial factor affecting a drug's dissolution rate and, consequently, its absorption and bioavailability. As a glycoside, Pratensein 7-O-glucopyranoside is expected to have higher aqueous solubility than its aglycone, pratensein, but its overall solubility profile is complex.
Table 2: Predicted and Observed Solubility Profile
| Solvent | Solubility | Rationale / Formulation Insight | Source(s) |
| Water | Low to moderate | The glycosidic moiety enhances water solubility compared to the aglycone, but the large, relatively nonpolar isoflavone core limits it. | [6] |
| DMSO | Soluble | A common solvent for preparing stock solutions for in vitro assays. | [1] |
| Methanol | Slightly Soluble | Often used in extraction and purification from plant material. | [7] |
| Ethanol | Slightly Soluble | Relevant for formulation and extraction. Aqueous-ethanol mixtures are often effective. | [1][6] |
| PEG400, Tween 80 | Soluble (in formulations) | These excipients are often used to create formulations for in vivo studies with poorly soluble compounds. | [1] |
Causality Behind Experimental Choices: The selection of solvents for solubility testing is driven by their relevance in experimental and formulation contexts. Water, DMSO, and ethanol are standard for basic laboratory work. The inclusion of formulation excipients like PEG400 and Tween 80 provides critical, field-proven insights for transitioning from in vitro to in vivo studies.[1] The use of Hansen Solubility Parameters (HSP) can be a powerful predictive tool to identify optimal solvent systems, as demonstrated for similar flavonoid glycosides.[6]
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid versus an aqueous phase. It is a key predictor of membrane permeability and absorption.
Table 3: Predicted Lipophilicity and Related Parameters
| Parameter | Predicted Value | Significance | Source(s) |
| XLogP3 | 0.8 | Indicates a relatively hydrophilic character, consistent with a glycoside. This suggests that passive diffusion across lipid membranes may be limited. | [8] |
| Topological Polar Surface Area (TPSA) | 175 Ų | A high TPSA (>140 Ų) is often associated with poor oral bioavailability due to limited cell membrane permeability. | [5][8] |
| Hydrogen Bond Donors | 6 | [5] | |
| Hydrogen Bond Acceptors | 11 | [5] |
These parameters collectively suggest that while the compound has some water solubility, its transport across the intestinal epithelium may be a limiting factor for oral bioavailability.
Spectroscopic and Analytical Profile
Unambiguous identification and quantification require a robust analytical profile. HPLC coupled with various detectors is the gold standard for analysis.
High-Performance Liquid Chromatography (HPLC)
Purity is typically assessed by HPLC, with commercial standards often exceeding 98%.[2][3][9] A typical HPLC method for isoflavones involves reverse-phase chromatography.
Protocol: HPLC-UV Analysis of Pratensein 7-O-glucopyranoside
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A gradient elution is typically employed to resolve compounds with different polarities.
-
Gradient Program:
-
Start with a low percentage of Solvent B (e.g., 15%) to retain polar compounds.
-
Gradually increase the percentage of Solvent B to elute less polar compounds (e.g., 15-34% over 40 minutes).[10]
-
A wash step with a high percentage of Solvent B is used to clean the column, followed by re-equilibration.
-
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detector set at a wavelength of 254 nm or 260 nm, which are common absorbance maxima for isoflavones.[10]
-
Column Temperature: 30-35 °C to ensure reproducible retention times.[10]
Self-Validating System: This protocol becomes a self-validating system by including system suitability tests. Before sample analysis, inject a standard mixture to verify parameters like peak resolution, tailing factor, and theoretical plates, ensuring the system is performing correctly.
Spectroscopic Data
UV-Vis Spectroscopy: Isoflavones exhibit characteristic UV spectra due to their chromophoric benzopyran-4-one core. Typically, two major absorption bands are observed: Band I (300-380 nm) and Band II (240-280 nm). For Pratensein 7-O-glucopyranoside, the expected λmax would be around 260 nm.
-
¹³C NMR data has been reported with key signals at: δ = 181.30 (C=O), and a range of signals for the aromatic and glycosidic carbons including 166.31, 161.00, 159.21, and signals for the sugar moiety between 61.51 and 78.45 ppm.[11]
-
¹H NMR data shows characteristic aromatic proton signals and distinct signals for the anomeric proton of the glucose unit.[12]
Mass Spectrometry (MS): Electrospray ionization (ESI) is commonly used.
-
Precursor Ion: In positive mode, the [M+H]⁺ ion would be observed at m/z 463.12.[8]
-
Fragmentation: MS/MS analysis would show a characteristic loss of the glucose moiety (162 Da), resulting in a major fragment ion corresponding to the pratensein aglycone at m/z 301.07.[8]
Implications for Research and Drug Development
The physicochemical profile of Pratensein 7-O-glucopyranoside presents both opportunities and challenges for its development as a therapeutic agent.
-
Formulation: The moderate aqueous solubility and high TPSA suggest that oral bioavailability may be low.[5] Formulation strategies such as the use of solubility enhancers, permeation enhancers, or advanced drug delivery systems (e.g., nanoparticles, liposomes) may be necessary to improve absorption.
-
Biological Activity: The glycoside form may act as a pro-drug. In vivo, enzymatic hydrolysis in the gut could release the more lipophilic aglycone, pratensein, which may be more readily absorbed.[13] Studies have shown that the glycoside form itself can possess significant biological activity, such as cytotoxic effects on cancer cells, which were reportedly greater than the aglycone.[11][12]
-
Stability: The glycosidic bond and phenolic hydroxyl groups can be susceptible to degradation under certain pH and temperature conditions. Stability studies are crucial to determine appropriate storage conditions and shelf-life for both the active pharmaceutical ingredient (API) and its formulated product. Commercial suppliers suggest storing the solid compound at -20°C for long-term stability (≥ 2 years).[2][4]
Visualizing Key Relationships
Understanding the interplay between physicochemical properties and drug development milestones is crucial for strategic planning.
Caption: Interdependence of physicochemical properties and drug development outcomes.
The following diagram illustrates a standard workflow for the comprehensive characterization of a natural product like Pratensein 7-O-glucopyranoside.
Caption: Workflow for physicochemical characterization of a natural product isolate.
Conclusion
Pratensein 7-O-glucopyranoside is an isoflavone glycoside with a well-defined chemical structure. Its key physicochemical properties—moderate hydrophilicity, high polar surface area, and specific solubility profile—are dictated by the interplay between its isoflavone core and pendant sugar moiety. These characteristics are critical considerations for its development as a therapeutic agent, directly influencing choices in analytical methodology, formulation strategy, and the interpretation of biological activity data. The protocols and data presented in this guide serve as a foundational resource for researchers working to unlock the full potential of this promising natural product.
References
-
Behbahani, M., & Moghaddam, M. (2020). Study of Anticancer Activity of Pratensein and Pratensein Glycoside Isolated from Cuscuta kotchiana. Journal of Molecular Biology Research, 10(1), 74. Available at: [Link]
-
Biolinkk. (n.d.). Pratensein 7-O-β-D- glucopyranoside (ST20300110) CAS# 36191-03-4. Retrieved February 23, 2026, from [Link]
-
Behbahani, M., & Moghaddam, M. (2020). Study of Anticancer Activity of Pratensein and Pratensein Glycoside Isolated from Cuscuta kotchiana. ResearchGate. Available at: [Link]
-
CAPS. (n.d.). Phytochemical: Pratensein 7-O-glucoside. Retrieved February 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11294177, 7-O-Beta-D-Glucopyranoside. Retrieved February 23, 2026, from [Link].
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved February 23, 2026, from [Link]
-
Real-Gene Labs. (n.d.). Pratensein 7-O-glucopyranoside [>98%]. Retrieved February 23, 2026, from [Link]
-
Wikipedia. (n.d.). Pratensein. Retrieved February 23, 2026, from [Link]
-
Dr. Duke's Phytochemical and Ethnobotanical Databases. (n.d.). Biological Activity Antioxidant. Retrieved February 23, 2026, from [Link]
-
MDPI. (2021). Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside. Retrieved February 23, 2026, from [Link]
-
Chinese Journal of Natural Medicines. (2020). Potential quality evaluation approach for the absolute growth years' wild and transplanted Astragali Radix based on anti-heart failure efficacy. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). (2S)-Naringenin 7-O-β-D-glucopyranoside, NMR 1 H (400 MHz, DMSO-d 6 ) δ ppm. Retrieved February 23, 2026, from [Link]
-
MDPI. (2025). Application of Hansen Solubility Parameters in the Aqueous-Ethanol Extraction of Genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside from Derris scandens and Its Molecular Orbital Study on Antioxidant Activity. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). NMR profile of Apigenin 7-O-ß-D-glucopyranoside. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). UV spectra of (a) luteolin‐7‐O‐glucoside, (b) apigenin‐7‐O‐glucoside, (c) luteolin and (d) apigenin. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2025). Total synthesis of apigenin 7,4′-di-O-β-glucopyranoside, a component of blue flower pigment of Salvia patens, and seven chiral analogues. Retrieved February 23, 2026, from [Link]
-
SpectraBase. (n.d.). Apigenin-7-O-B-D-glucoside - Optional[13C NMR] - Chemical Shifts. Retrieved February 23, 2026, from [Link]
Sources
- 1. Pratensein-7-O-β-D-glucopyranoside | Phenols | 36191-03-4 | Invivochem [invivochem.com]
- 2. Pratensein 7-O-glucopyranoside | 36191-03-4 | MOLNOVA [molnova.com]
- 3. achemtek.com [achemtek.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phytochemical: Pratensein 7-O-glucoside [caps.ncbs.res.in]
- 6. mdpi.com [mdpi.com]
- 7. Apigenin 7-glucoside | 578-74-5 [chemicalbook.com]
- 8. 7-O-Beta-D-Glucopyranoside | C22H22O11 | CID 11294177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biolinkk.com [biolinkk.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. ccsenet.org [ccsenet.org]
- 12. researchgate.net [researchgate.net]
- 13. Pratensein - Wikipedia [en.wikipedia.org]
